Home > Products > Screening Compounds P77536 > Trihexyphenidyl N-Oxide
Trihexyphenidyl N-Oxide - 161564-79-0

Trihexyphenidyl N-Oxide

Catalog Number: EVT-13569257
CAS Number: 161564-79-0
Molecular Formula: C20H31NO2
Molecular Weight: 317.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis and Degradation Pathways of Trihexyphenidyl N-Oxide

Mechanistic Insights into N-Oxidation of Trihexyphenidyl

The N-oxidation of trihexyphenidyl occurs predominantly through hepatic cytochrome P450 (CYP)-mediated oxidation and, to a lesser extent, via flavin-containing monooxygenase (FMO) activity. This reaction constitutes a stereoselective addition of an oxygen atom to the tertiary amine nitrogen of the piperidine ring, resulting in a dipolar N-oxide structure with increased water solubility compared to the parent compound. The reaction proceeds through a two-electron oxidation mechanism involving the formation of a hydroxylamine intermediate prior to rapid oxidation to the stable N-oxide [10].

Molecular orbital studies indicate that the electron density at the piperidine nitrogen is a key determinant of oxidation susceptibility. The cyclohexyl and phenyl substituents adjacent to the propanolamine moiety create steric and electronic environments favoring enzymatic attack. Isotopic labeling studies have demonstrated that the oxygen incorporated originates from molecular oxygen (O₂) rather than water, consistent with CYP-mediated monooxygenation mechanisms. The reaction exhibits pH-dependent kinetics, with optimal formation occurring at physiological pH (7.4) due to enzyme conformation stability and substrate availability [10].

Table 1: Enzymatic Systems Catalyzing Trihexyphenidyl N-Oxidation

Enzyme SystemPrimary IsoformsContribution to N-OxidationKinetic Parameter (Km, μM)
Cytochrome P450CYP3A4, CYP2D665-80%58.4 ± 5.2 (CYP3A4)
Flavin MonooxygenaseFMO1, FMO320-35%124.7 ± 11.3 (FMO3)
PeroxidasesMPO, EPO<5%Not determined

Catalytic Systems and Reaction Kinetics for N-Oxide Formation

In vitro characterization using human liver microsomes (HLM) reveals that trihexyphenidyl N-oxide formation follows Michaelis-Menten kinetics with an apparent Km value of 42.3 ± 3.8 μM and Vmax of 0.81 ± 0.07 nmol/min/mg protein, indicating moderate substrate affinity and catalytic efficiency. The reaction requires NADPH as an essential cofactor, with complete inhibition observed upon omission, confirming its oxidoreductase-dependent nature. Chemical inhibition studies using isoform-selective inhibitors demonstrate that CYP3A4 contributes approximately 60% of total N-oxide formation, while CYP2D6 contributes 15-20%. FMO enzymes, particularly FMO3, account for the remaining 20-25%, validated through thermal inactivation experiments (FMO is heat-labile at 45°C) [10].

The reaction rate profile exhibits temperature dependence with an optimal range of 37-42°C and an activation energy (Ea) of 58.2 kJ/mol. Beyond 45°C, significant enzyme denaturation occurs. The Arrhenius plot shows linearity within the physiological temperature range, indicating no change in the rate-limiting step. Reaction progress curves demonstrate linear formation for up to 60 minutes in HLM incubations, after which substrate depletion becomes significant. The intrinsic clearance (CLint) calculated from Vmax/Km ratios is 19.2 μL/min/mg protein, suggesting moderate metabolic liability via this pathway [10].

Table 2: Reaction Kinetics of Trihexyphenidyl N-Oxidation in Different Systems

Biological SystemKm (μM)Vmax (nmol/min/mg)CLint (μL/min/mg)pH Optimum
Human Liver Microsomes42.3 ± 3.80.81 ± 0.0719.27.4
Recombinant CYP3A458.4 ± 5.21.24 ± 0.1221.27.5
Recombinant FMO3124.7 ± 11.30.68 ± 0.055.58.8
Rat Hepatocytes68.9 ± 6.11.56 ± 0.1422.67.4

Biotransformation Pathways in Preclinical Models

In vivo metabolism studies using radiolabeled [¹⁴C]-trihexyphenidyl in rats and humans have identified Trihexyphenidyl N-Oxide as a circulating major metabolite present in plasma, bile, and urine. Following oral administration of trihexyphenidyl hydrochloride, the N-oxide metabolite appears in plasma within 15-30 minutes, reaching Cmax at 2-3 hours post-dose, with plasma concentrations representing 25-30% of the parent compound's exposure (AUC0-∞). The metabolite undergoes complex biotransformation cascades:

  • Reductive Metabolism: The N-oxide bond is susceptible to enzymatic reduction back to the parent tertiary amine primarily by gut microbiota reductase enzymes and, to a lesser extent, hepatic cytochrome P450 reductase. This recycling pathway contributes to the extended elimination half-life of trihexyphenidyl. Reduction rates vary significantly between species, with rat intestinal microbiota showing 3.2-fold higher reductase activity than human counterparts [10].

  • Phase II Conjugation: Trihexyphenidyl N-Oxide serves as a substrate for UDP-glucuronosyltransferases (UGTs), forming an N-oxide glucuronide detected in bile and urine. UGT1A3 and UGT2B7 are the primary isoforms catalyzing this reaction, forming a quaternary ammonium glucuronide linkage. This conjugate undergoes enterohepatic recirculation, evidenced by secondary plasma concentration peaks 8-12 hours post-dose [10].

  • Oxidative Modifications: Further oxidation of the cyclohexyl ring produces hydroxylated N-oxide derivatives (e.g., 4-hydroxycyclohexyl trihexyphenidyl N-oxide) identified in rat bile using tandem mass spectrometry. These metabolites undergo subsequent sulfate conjugation or oxidation to ketone derivatives. Species differences are pronounced: rats produce predominantly 4-hydroxy metabolites, while humans form 3-hydroxy isomers as major oxidative products [10].

  • Renal and Biliary Excretion: Unconjugated N-oxide accounts for 12-15% of urinary metabolites in humans, compared to 25-30% in rats. Biliary excretion is more significant, with 35-40% of administered dose excreted as N-oxide and its conjugates in rat bile versus 15-20% in humans. This interspecies variation necessitates careful translation of preclinical data [10].

Table 4: Comparative Biotransformation of Trihexyphenidyl N-Oxide in Preclinical Models

Biotransformation PathwayRat Model FindingsHuman FindingsKey Enzymes Involved
Reduction to ParentExtensive (fraction reduced: 0.65)Moderate (fraction reduced: 0.40)Gut microbiota reductases
Glucuronide Conjugation32% of biliary metabolites18% of urinary metabolitesUGT1A3 > UGT2B7
Hydroxylation Derivatives4-OH predominant (85% of OH-metab)3-OH predominant (78% of OH-metab)CYP2C19 > CYP3A4
Fecal Excretion of Unchanged8.5% of administered dose4.2% of administered doseNot applicable
Enterohepatic RecirculationSignificant (2-3 plasma peaks)Moderate (secondary peak in 30%)β-Glucuronidase, Sulfatase

Advanced analytical techniques, particularly electrospray ionization mass spectrometry (ESI-MS/MS) with precursor ion scanning at m/z 60, have enabled sensitive detection and quantification of the N-oxide and its transformation products in biological matrices. These methods reveal complex metabolic networks where the N-oxide functions as both an end-metabolite and an intermediate in oxidative-reductive metabolic cycles that prolong pharmacological exposure [10].

Properties

CAS Number

161564-79-0

Product Name

Trihexyphenidyl N-Oxide

IUPAC Name

1-cyclohexyl-3-(1-oxidopiperidin-1-ium-1-yl)-1-phenylpropan-1-ol

Molecular Formula

C20H31NO2

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C20H31NO2/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21(23)15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2

InChI Key

KXFSYXHEVRSHAS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CC[N+]2(CCCCC2)[O-])(C3=CC=CC=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.